(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17219734
InChI: InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H
SMILES:
Molecular Formula: C12H19Cl2N3
Molecular Weight: 276.20 g/mol

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17219734

Molecular Formula: C12H19Cl2N3

Molecular Weight: 276.20 g/mol

* For research use only. Not for human or veterinary use.

(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C12H19Cl2N3
Molecular Weight 276.20 g/mol
IUPAC Name [1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H
Standard InChI Key OSACXFUQJIFONO-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a methylamine group (-CH2_2NH2_2) at the 3-position. This piperidine system is further functionalized at the 1-position by a (6-chloropyridin-3-yl)methyl group, where a chlorinated pyridine ring is attached via a methylene bridge . The hydrochloride salt form enhances solubility and stability, a common modification in drug development.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name[1-[(6-Chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine hydrochloride
Molecular FormulaC12H19Cl2N3\text{C}_{12}\text{H}_{19}\text{Cl}_2\text{N}_3
Molecular Weight276.20 g/mol
SMILESC1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl
InChI KeyOSACXFUQJIFONO-UHFFFAOYSA-N
Parent Compound (CID)61800484

Spectroscopic and Computational Characterization

The compound’s 3D conformation, derived from PubChem’s computational models, reveals a chair conformation for the piperidine ring, with the chloropyridine moiety oriented equatorially to minimize steric strain . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from piperidine derivatives and 6-chloronicotinaldehyde:

  • N-Alkylation: Piperidin-3-ylmethanamine reacts with 6-chloro-3-(chloromethyl)pyridine under basic conditions to form the secondary amine intermediate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

Purification and Quality Control

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity, as confirmed by UV detection at 254 nm. Mass spectrometry (ESI+) shows a dominant [M+H]+^+ peak at m/z 277.1, consistent with the molecular formula .

Research Gaps and Future Directions

Unresolved Questions

  • In Vivo Efficacy: No published studies validate the compound’s pharmacokinetics or toxicity in animal models.

  • Target Specificity: Computational predictions require experimental confirmation via radioligand binding assays.

Proposed Studies

  • ADMET Profiling: Microsomal stability assays (human/mouse liver microsomes) to assess metabolic clearance.

  • Crystallography: Co-crystallization with 5-HT3_3 or kinase targets to elucidate binding modes.

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